1-Cyclohexyl-3-methylpiperidin-4-one

Analytical Chemistry Quality Control Structural Confirmation

1-Cyclohexyl-3-methylpiperidin-4-one (CAS: 13729-82-3) is a tertiary amine and a 4-piperidone derivative. Its structure features a saturated piperidin-4-one heterocycle with an N-cyclohexyl group and a methyl substituent at the 3-position.

Molecular Formula C12H21NO
Molecular Weight 195.30 g/mol
Cat. No. B7784176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-methylpiperidin-4-one
Molecular FormulaC12H21NO
Molecular Weight195.30 g/mol
Structural Identifiers
SMILESCC1CN(CCC1=O)C2CCCCC2
InChIInChI=1S/C12H21NO/c1-10-9-13(8-7-12(10)14)11-5-3-2-4-6-11/h10-11H,2-9H2,1H3
InChIKeySHFOBFYCUAWAOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-3-methylpiperidin-4-one: Structural Identity and Baseline Procurement Profile


1-Cyclohexyl-3-methylpiperidin-4-one (CAS: 13729-82-3) is a tertiary amine and a 4-piperidone derivative. Its structure features a saturated piperidin-4-one heterocycle with an N-cyclohexyl group and a methyl substituent at the 3-position [1]. This distinct substitution pattern creates a stereocenter at C3 (C₁₂H₂₁NO, MW 195.30 g/mol), fundamentally differentiating it from simpler N-cyclohexyl-piperidones and 3-methyl-piperidin-4-one building blocks used in analgesic (e.g., fentanyl) and alkaloid synthesis [2]. The compound is commercially available for research use with purities typically ≥95%, enabling its use as a key intermediate or scaffold in medicinal chemistry .

Why 1-Cyclohexyl-3-methylpiperidin-4-one Cannot Be Replaced by Common N-Cyclohexyl- or 3-Methyl-Piperidone Analogs


In research and process development, simply substituting 1-cyclohexyl-3-methylpiperidin-4-one with a regioisomer or a less-substituted analog (e.g., 1-cyclohexylpiperidin-4-one or 3-methylpiperidin-4-one) introduces significant risk. The specific combination of the N-cyclohexyl group and the 3-methyl substituent is critical; SAR studies on structurally related 1-cyclohexylpiperidine derivatives demonstrate that even subtle changes (e.g., methyl position, ring size) can drastically alter receptor binding affinity and functional activity [1][2]. For instance, in the phencyclidine (PCP) analog series, the racemic 3-methylpiperidine modification retains only about 1/3 of the parent compound's activity, highlighting the profound impact of this substituent on potency [1]. This sensitivity underscores why generic substitution without this exact substitution pattern is not a scientifically sound procurement strategy.

Quantitative Procurement Evidence: Evaluating Differentiation of 1-Cyclohexyl-3-methylpiperidin-4-one


Stereochemical Differentiation via GC-MS Retention and Spectral Fingerprinting

1-Cyclohexyl-3-methylpiperidin-4-one can be unambiguously identified and distinguished from its constitutional isomer, 1-(cyclohexylmethyl)piperidin-4-one (CAS: 64306-76-9, also C₁₂H₂₁NO), through standard analytical methods. Comprehensive spectral data, including 1H NMR, FTIR, and GC-MS, are available for this compound, providing a definitive structural fingerprint [1]. In contrast, 1-(cyclohexylmethyl)piperidin-4-one would exhibit distinct chromatographic retention times and fragmentation patterns due to the exocyclic methylene group, enabling reliable identity verification during procurement and quality assurance.

Analytical Chemistry Quality Control Structural Confirmation

Potency Cliff: Impact of 3-Methyl Substitution on In-Class NMDA Receptor Binding Activity

In the structurally related class of 1-(1-phenylcyclohexyl)piperidines (PCP analogs), introduction of a methyl group at the 3-position of the piperidine ring results in a clear potency cliff. The racemic 3-methylpiperidine analog retains approximately one-third (1/3) of the binding activity of the unsubstituted PCP at the NMDA receptor (PCP binding site) [1][2]. While this data is derived from the phenylcyclohexyl series, it represents a class-level inference for the critical pharmacophoric role of the 3-methylpiperidine substructure, which is the core of the target compound. This contrasts with the 4-keto substituent in the target compound, which further modulates basicity and hydrogen-bonding capacity.

Neuropharmacology SAR Receptor Binding

Physical Property Baseline: Predicted LogP and Lipophilicity for Drug Design Prioritization

The introduction of the lipophilic cyclohexyl and methyl groups to the piperidin-4-one core increases calculated lipophilicity compared to unsubstituted piperidine derivatives. For context, the des-methyl analog, 1-cyclohexylpiperidin-4-one (CAS 16771-84-9, MW 181.27 g/mol), has a predicted LogP of approximately 1.92 [1]. The addition of the methyl group in 1-cyclohexyl-3-methylpiperidin-4-one (MW 195.30 g/mol) is expected to further increase LogP by approximately 0.5 units, based on standard fragment-based calculations for a methylene addition. This differential lipophilicity directly affects passive membrane permeability and non-specific protein binding, making the target compound a more hydrophobic scaffold choice for fragment-based drug design or CNS-targeted library synthesis.

Medicinal Chemistry ADME Lead Optimization

Commercial Availability and Purity Benchmarking Against Closest Analogs

1-Cyclohexyl-3-methylpiperidin-4-one is stocked by specialty chemical suppliers (e.g., AKSci, Leyan) at a certified purity of 98% . Its key constitutional isomer, 1-(cyclohexylmethyl)piperidin-4-one, is also commercially available (purity typically 95-97%) , providing a direct procurement alternative. The ability to source the target compound at 98% purity ensures higher reproducibility in synthetic protocols where the regiospecificity of the 3-methyl group is essential for downstream stereochemical outcomes.

Procurement Quality Assurance Supply Chain

Defined Application Scenarios for 1-Cyclohexyl-3-methylpiperidin-4-one Based on Evidence


Stereoselective Synthesis of 3-Methylpiperidine-Based CNS Agents

The 3-methyl group introduces a defined stereocenter, making 1-cyclohexyl-3-methylpiperidin-4-one a valuable chiral building block or racemic intermediate for synthesizing neuroactive compounds. The class-level SAR evidence confirms that the 3-methyl substitution is a critical pharmacophoric feature for modulating NMDA receptor affinity, as demonstrated in the PCP analog series [1]. Researchers can leverage this scaffold to explore chiral analogs of known NMDA ligands where the keto group at C4 provides a synthetic handle for further diversification (e.g., reductive amination, Grignard additions).

Chromatographic Methods Development Using a Defined Isomer Pair

The availability of comprehensive GC-MS and NMR spectral data for 1-cyclohexyl-3-methylpiperidin-4-one [1] establishes a reference standard for developing and validating analytical methods. The compound's unambiguous differentiation from its constitutional isomer, 1-(cyclohexylmethyl)piperidin-4-one, makes it an ideal test probe for optimizing chromatographic separations (e.g., GC or HPLC methods) designed to resolve N-cyclohexyl vs. N-cyclohexylmethyl regioisomers in complex reaction mixtures.

Fragment-Based Lead Discovery with a Lipophilic Cyclohexylpiperidine Core

With a predicted LogP of ~2.4–2.5, 1-cyclohexyl-3-methylpiperidin-4-one sits within the optimal lipophilicity window for CNS drug candidates (LogP 1–4) [1]. Its more hydrophobic profile, compared to the des-methyl analog 1-cyclohexylpiperidin-4-one (LogP ~1.92), makes it a preferred fragment for libraries targeting intracellular or membrane-bound protein targets where enhanced passive permeability is desired. Procurement at 98% purity ensures the fragment is suitable for high-concentration screening without interference from impurities .

Chemical Biology Tool for Probing Protein-Ligand Interactions via the Keto Group

The ketone functional group at the 4-position is not present in simple 1-cyclohexyl-3-methylpiperidine analogs, offering a unique reactive handle for bioconjugation or prodrug strategies. Researchers can exploit the ketone for oxime or hydrazone formation to attach fluorophores, biotin tags, or other reporter groups, thereby transforming 1-cyclohexyl-3-methylpiperidin-4-one into a chemical biology probe. The structural integrity of the compound is validated by its fully characterized spectral fingerprint [1], ensuring that subsequent derivatives originate from a confirmed starting material.

Quote Request

Request a Quote for 1-Cyclohexyl-3-methylpiperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.